(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide
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Overview
Description
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butylsulfonyl group, a trifluoromethyl-substituted aniline, and a methanimidoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of tert-butylsulfonyl chloride: This can be achieved by reacting tert-butyl alcohol with chlorosulfonic acid.
Synthesis of 4-(trifluoromethyl)aniline: This involves the nitration of trifluorotoluene followed by reduction of the nitro group to form the aniline derivative.
Coupling Reaction: The tert-butylsulfonyl chloride is then reacted with 4-(trifluoromethyl)aniline to form the corresponding sulfonamide.
Formation of Methanimidoyl Cyanide: This step involves the reaction of the sulfonamide with cyanogen bromide under basic conditions to introduce the methanimidoyl cyanide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The methanimidoyl cyanide group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The methanimidoyl cyanide group can act as a reactive site for covalent modification of target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfonyl-N-phenylmethanimidoyl cyanide: Similar structure but lacks the trifluoromethyl group.
N-(4-Trifluoromethylphenyl)methanimidoyl cyanide: Similar structure but lacks the tert-butylsulfonyl group.
Uniqueness
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the tert-butylsulfonyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-12(2,3)22(20,21)11(8-17)19-18-10-6-4-9(5-7-10)13(14,15)16/h4-7,18H,1-3H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWITCRSMRUTD-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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